

Spectroscopic Analysis of 4-(Acetamidomethyl)benzoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 4-(Acetamidomethyl)benzoic acid

Cat. No.: B111379

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive overview of the spectroscopic data for the compound **4-(Acetamidomethyl)benzoic acid** (CAS No. 1205-58-9). Due to the limited availability of published experimental data for this specific molecule, this document presents a standardized framework for its characterization. The methodologies and illustrative data provided are based on standard analytical techniques for small organic molecules and are intended to serve as a template for researchers acquiring and interpreting spectroscopic information for this compound.

Compound Information

Compound Name	4-(Acetamidomethyl)benzoic acid
CAS Number	1205-58-9
Molecular Formula	C ₁₀ H ₁₁ NO ₃
Molecular Weight	193.20 g/mol
Chemical Structure	(Image of the chemical structure of 4-(Acetamidomethyl)benzoic acid would be placed here)

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **4-(Acetamidomethyl)benzoic acid**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.9	br s	1H	-COOH
~8.4	t	1H	-NH
7.92	d	2H	Ar-H (ortho to COOH)
7.35	d	2H	Ar-H (ortho to CH ₂)
4.30	d	2H	-CH ₂ -
1.90	s	3H	-CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~169.0	C=O (amide)
~167.5	C=O (acid)
~143.0	Ar-C (ipso to CH ₂)
~130.0	Ar-C (ipso to COOH)
~129.5	Ar-CH (ortho to COOH)
~127.5	Ar-CH (ortho to CH ₂)
~42.0	-CH ₂ -
~23.0	-CH ₃

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2400	Broad	O-H stretch (carboxylic acid)
~3300	Medium	N-H stretch (amide)
~1685	Strong	C=O stretch (carboxylic acid)
~1640	Strong	C=O stretch (amide I)
~1550	Medium	N-H bend (amide II)
~1600, ~1400	Medium	C=C stretch (aromatic)

MS (Mass Spectrometry) Data

Ionization Method: Electrospray Ionization (ESI)

m/z	Ion Type
194.0709	[M+H] ⁺
192.0563	[M-H] ⁻
216.0528	[M+Na] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-(Acetamidomethyl)benzoic acid** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

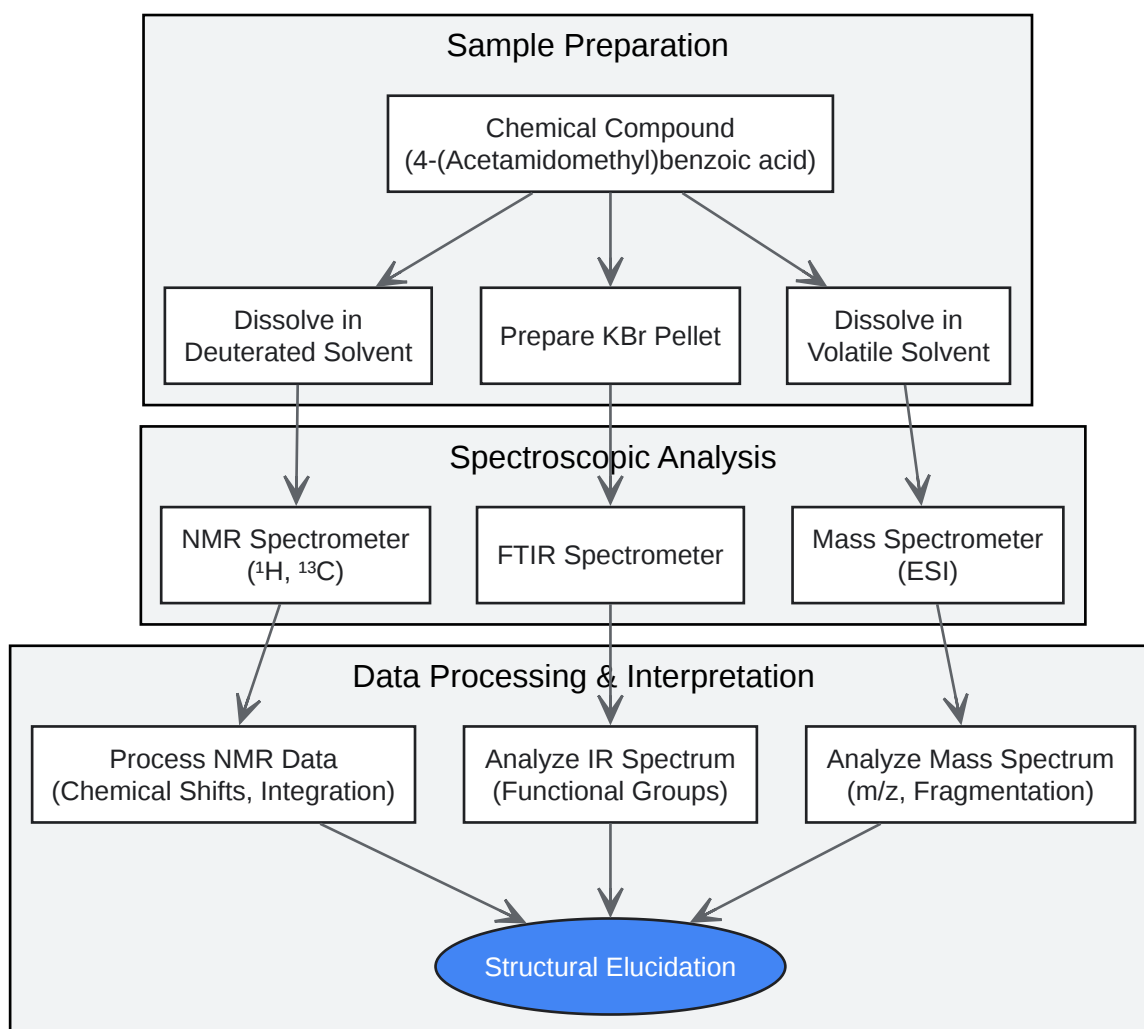
A small amount of the solid sample is finely ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL). The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Mass spectra are acquired using an electrospray ionization (ESI) source in both positive and negative ion modes.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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